1-({1-[(2-fluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
CAS No.: 2548983-97-5
Cat. No.: VC11823632
Molecular Formula: C15H18FN3
Molecular Weight: 259.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548983-97-5 |
|---|---|
| Molecular Formula | C15H18FN3 |
| Molecular Weight | 259.32 g/mol |
| IUPAC Name | 1-[[1-[(2-fluorophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole |
| Standard InChI | InChI=1S/C15H18FN3/c1-12-6-17-19(7-12)10-13-8-18(9-13)11-14-4-2-3-5-15(14)16/h2-7,13H,8-11H2,1H3 |
| Standard InChI Key | XBUZPQOWKXQDDH-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)CC2CN(C2)CC3=CC=CC=C3F |
| Canonical SMILES | CC1=CN(N=C1)CC2CN(C2)CC3=CC=CC=C3F |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound features a central pyrazole ring (4-methyl substitution) connected via methylene linkage to an azetidine moiety, which itself bears a 2-fluorobenzyl group. This arrangement creates three distinct pharmacophoric regions:
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Pyrazole core: A five-membered aromatic ring with inherent hydrogen-bonding capacity and π-π stacking potential .
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Azetidine bridge: A strained four-membered saturated ring influencing conformational dynamics and membrane permeability.
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2-Fluorobenzyl group: A lipophilic aromatic system with electronegative fluorine enhancing target binding specificity through halogen bonding .
The molecular formula C₁₅H₁₈FN₃ (MW: 259.32 g/mol) balances lipophilicity (calculated LogP ≈ 2.8) and polar surface area (≈38 Ų), suggesting moderate blood-brain barrier penetration potential.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 2548983-97-5 |
| IUPAC Name | 1-[[1-[(2-fluorophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole |
| SMILES | CC1=CN(N=C1)CC2CN(C2)CC3=CC=CC=C3F |
| InChI Key | XBUZPQOWKXQDDH-UHFFFAOYSA-N |
| XLogP3 | 2.78 (predicted) |
Synthetic Methodologies and Optimization Challenges
Retrosynthetic Analysis
The molecule dissects into three synthons:
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4-Methylpyrazole: Accessible via Knorr-type cyclocondensation of β-keto esters with hydrazines .
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1-[(2-Fluorobenzyl)azetidin-3-yl]methanol: Potentially derived from azetidine ring expansion or [2+2] cycloaddition strategies.
Critical Synthesis Steps
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Azetidine Functionalization:
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Regioselectivity Challenges:
Reaction Scheme 1: Proposed Synthesis
Key conditions: DIAD, PPh₃, THF, 0°C→rt .
Biological Activity Predictions and Mechanistic Insights
Computational ADMET Profiling
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CYP450 Inhibition: High likelihood of CYP3A4 interaction (fluorobenzyl group as heme iron ligand) .
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hERG Blockade Risk: Low (polar surface area >35 Ų reduces cardiac potassium channel affinity).
Target Hypothesis Generation
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Kinase Inhibition:
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GPCR Modulation:
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Azetidine’s conformational restriction may favor dopamine D3 or serotonin 5-HT₆ receptor binding.
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Comparative Analysis with Structural Analogs
Pyrazole-Azetidine Hybrids
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Compound VC11823632 (this molecule):
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Enhanced CNS penetration vs. simpler pyrazoles due to azetidine’s reduced basicity.
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Fluorine position (ortho) increases metabolic stability compared to para-fluorinated analogs.
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Marketed Drug Benchmarks
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Crizotinib: Shares pyrazole core but lacks azetidine, illustrating this molecule’s unique 3D pharmacophore .
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Osimertinib: Demonstrates fluorine’s role in overcoming kinase resistance mutations, a potential blueprint for this compound .
Future Research Priorities
Synthetic Chemistry Objectives
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Develop enantioselective routes to access chiral azetidine intermediates (potential for stereospecific activity).
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Optimize Pd-catalyzed cross-couplings for late-stage fluorobenzyl group diversification .
Biological Evaluation Pipeline
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